25S-Inokosterone

Vue d'ensemble

Description

25S-Inokosterone is a naturally occurring ecdysteroid, a type of steroid hormone found in arthropods and some plants Ecdysteroids play a crucial role in the molting and metamorphosis of arthropods

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 25S-Inokosterone involves several steps, starting from simpler steroid precursors. The process typically includes hydroxylation, oxidation, and cyclization reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups.

Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, such as microbial fermentation and plant cell cultures. These methods offer a sustainable and scalable way to produce the compound, ensuring a consistent supply for research and commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 25S-Inokosterone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various ketones, while reduction can produce different hydroxylated derivatives.

Applications De Recherche Scientifique

Biological Research

25S-Inokosterone has garnered attention for its significant biological effects, particularly in cellular proliferation and apoptosis reduction. It has been shown to:

- Promote Proliferation : In vitro studies indicate that this compound significantly enhances the proliferation of lipopolysaccharide (LPS)-induced NRK52e cells, suggesting its potential role in renal protection during inflammatory conditions .

- Reduce Apoptosis : It effectively lowers apoptosis rates in these cells, highlighting its protective effects against cellular stress .

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory activity, making it a candidate for therapeutic applications:

- TNF-α Inhibition : this compound demonstrates potent inhibition of tumor necrosis factor-alpha (TNF-α) expression levels in various cell models, including RBL-2H3 cells stimulated with phorbol myristate acetate . This suggests its potential use in treating inflammatory diseases.

Cosmetic Industry Applications

Due to its anti-atopy properties, this compound is being explored for use in functional cosmetics aimed at treating skin conditions such as eczema and psoriasis. Its ability to modulate inflammatory responses can be beneficial in formulating products that alleviate skin irritation .

Pharmacological Research

Research is ongoing into the pharmacological effects of this compound, particularly concerning its potential anti-cancer properties and its role in modulating immune responses. Studies have indicated:

- Antitumor Activity : Preliminary findings suggest that this compound may have antitumor properties, warranting further investigation into its mechanisms and efficacy.

Mécanisme D'action

The mechanism of action of 25S-Inokosterone involves binding to ecdysteroid receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This process influences various physiological processes, including growth, development, and metabolism.

Comparaison Avec Des Composés Similaires

Ecdysone: Another ecdysteroid with similar biological functions.

20-Hydroxyecdysone: A more potent ecdysteroid commonly found in insects and plants.

Ponasterone A: An ecdysteroid with structural similarities to 25S-Inokosterone.

Comparison: While this compound shares many properties with other ecdysteroids, it is unique in its specific stereochemistry and biological activity

Activité Biologique

25S-Inokosterone is a phytoecdysteroid primarily isolated from the plant Achyranthes bidentata Blume. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anti-tumor effects. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Identification

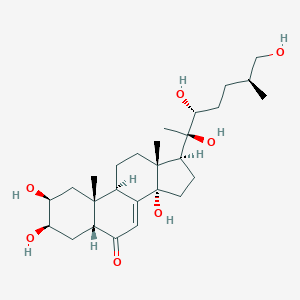

The structural elucidation of this compound has been established through various chromatographic and spectroscopic techniques. It is characterized as a C28H44O7 compound with specific stereochemistry at the C-25 position, confirmed through nuclear magnetic resonance (NMR) analysis and thin-layer chromatography (TLC) .

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in various cell lines. For example, a study demonstrated that extracts containing this compound reduced inflammation markers in RAW 264.7 macrophages, suggesting its potential use in treating inflammatory diseases .

Antioxidant Properties

This compound has been reported to enhance antioxidant defenses in cells. A study involving human retinal pigment epithelium (ARPE19) cells showed that treatment with Achyranthis radix extract, which contains this compound, significantly reduced oxidative stress markers and increased the expression of antioxidant enzymes like superoxide dismutase (SOD) . The compound's ability to modulate oxidative stress suggests its therapeutic potential in conditions characterized by oxidative damage.

Antitumor Activity

Preliminary studies have indicated that this compound may possess anti-tumor properties. Extracts from Achyranthes bidentata demonstrated cytotoxic effects against various cancer cell lines. For instance, a study highlighted its ability to induce apoptosis in human breast cancer cells, suggesting a possible mechanism for its anti-cancer effects .

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Anti-Inflammatory Effects

In a controlled experiment with RAW 264.7 macrophages, treatment with this compound resulted in a significant decrease in nitric oxide production and inflammatory cytokines compared to untreated controls. This study underscores the compound's potential as an anti-inflammatory agent in therapeutic applications.

Case Study 2: Antioxidant Activity

A study on ARPE19 cells treated with Achyranthis radix extract showed that the administration of the extract led to a marked decrease in mitochondrial reactive oxygen species (ROS) levels. The results suggest that this compound contributes to enhancing cellular antioxidant defenses, providing a protective effect against oxidative stress-induced damage.

Propriétés

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6S)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNVCUBPURTQPQ-BMZRUTLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.